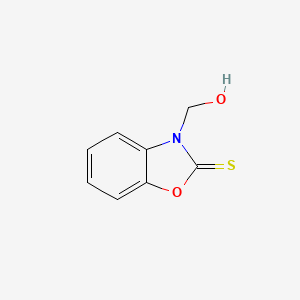

3-Hydroxymethyl-3H-benzooxazole-2-thione

Description

Contextualization within Benzoxazole-2-thione Chemistry

3-Hydroxymethyl-3H-benzooxazole-2-thione is a direct derivative of benzoxazole-2-thione, also known as 2-mercaptobenzoxazole. Benzoxazole-2-thione can exist in two tautomeric forms: the thione form and the thiol form. The substitution of a hydrogen atom on the nitrogen with a hydroxymethyl group, a process known as N-hydroxymethylation, stabilizes the thione form. This type of reaction is a common strategy in medicinal chemistry to modify the physicochemical properties of a parent molecule.

The synthesis of N-hydroxymethyl derivatives of heterocyclic thiones is often achieved through the reaction of the parent heterocycle with formaldehyde (B43269). In a general context, the reaction of thioamides with formaldehyde in an aqueous-alcohol medium can lead to the formation of N-hydroxymethylated products. This suggests a probable synthetic route for this compound, originating from the reaction of benzoxazole-2-thione with formaldehyde.

Significance of the Benzoxazole (B165842) Scaffold in Academic Research

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to extensive academic research into benzoxazole derivatives for a wide array of potential therapeutic applications.

The inherent structural features of the benzoxazole ring system, including its planarity, aromaticity, and ability to participate in hydrogen bonding, contribute to its diverse biological activities. Research has demonstrated that compounds containing the benzoxazole moiety exhibit a broad spectrum of pharmacological properties. nih.gov

The academic interest in the benzoxazole scaffold stems from its presence in various natural products and its successful incorporation into a number of synthetic compounds with significant biological activity. The versatility of the benzoxazole ring allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening and the development of structure-activity relationships (SAR). This has made the benzoxazole scaffold a cornerstone in the design and discovery of new bioactive molecules.

Below is a table summarizing some of the key properties of the parent compound, benzoxazole-2-thione.

| Property | Value |

| IUPAC Name | 3H-1,3-benzoxazole-2-thione |

| Molecular Formula | C₇H₅NOS |

| Molecular Weight | 151.19 g/mol |

| CAS Number | 2382-96-9 |

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-(hydroxymethyl)-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)11-8(9)12/h1-4,10H,5H2 |

InChI Key |

ZKEHNZSMDNNRND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)O2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxymethyl 3h Benzooxazole 2 Thione

Historical and Current Synthetic Approaches to the Benzoxazole-2-thione Core

The benzoxazole-2-thione nucleus is a crucial heterocyclic scaffold. Its synthesis has been accomplished through various cyclization strategies, which can be broadly categorized into methods based on precursors and subsequent modifications.

The most prevalent and traditional method for constructing the benzoxazole-2-thione core involves the cyclocondensation of 2-aminophenol (B121084) with a suitable one-carbon synthon that also provides the sulfur atom. This approach offers a direct and efficient route to the desired heterocyclic system.

Key precursors and reagents include:

2-Aminophenol and Thiourea (B124793): A straightforward method involves the reaction of 2-aminophenol with thiourea. nih.gov This reaction can be performed under solventless conditions by simply heating a homogenized mixture of the reactants, which upon recrystallization, affords the product in good yield. nih.gov A recent report highlighted a two-step process where 2-aminophenol and thiourea were heated to produce the intermediate benzoxazole-2-thiol, which was then used for further reactions. nih.gov

2-Aminophenol and Carbon Disulfide: The reaction between o-aminophenol derivatives and carbon disulfide is another established route for creating the thione moiety. researchgate.net

One-Pot Synthesis: A novel one-pot synthesis for a related derivative, 3-difluoromethyl benzoxazole-2-thiones, has been developed using 2-aminophenol, elemental sulfur, and sodium chloro-difluoro-acetate. nih.gov This method combines cyclization and N-difluoromethylation in a single step. nih.gov

The following table summarizes these precursor-based strategies.

| Precursor 1 | Precursor 2 | Key Conditions | Product | Yield | Reference |

| 2-Aminophenol | Thiourea | Heated at 200 °C, 2h (solventless) | Benzo[d]oxazole-2-thiol | 74% | nih.gov |

| o-Iodoaniline derivatives | Carbon Disulfide | Cs2CO3, TMAB | 3H-benzothiazole-2-thione | High | researchgate.net |

| 2-Aminophenol | Elemental Sulfur / Sodium chloro-difluoro-acetate | NaOt-Bu, DMF, 70 °C | 3-difluoromethyl benzoxazole-2-thiones | High | nih.gov |

Modifications to the aromatic ring of the benzoxazole-2-thione nucleus are typically achieved by employing appropriately substituted precursors rather than by direct functionalization of the pre-formed heterocycle. The reactivity of the bicyclic system often directs reactions to the heteroatom positions. Therefore, to synthesize derivatives with substituents on the benzene (B151609) ring (e.g., chloro, methoxy), the corresponding substituted 2-aminophenol is used as the starting material. nih.gov

This precursor-based approach allows for wide structural diversity. For instance, a variety of functional groups such as methyl, methoxy, or halogens can be present on the benzyl (B1604629) group of the amide precursor to yield a range of 2-substituted benzoxazoles. nih.gov This strategy provides a versatile route to functionalized benzoxazole (B165842) derivatives, enabling systematic studies of structure-activity relationships. nih.gov

Derivatization and Functionalization at the 3-Hydroxymethyl Position

The title compound is formed by introducing a hydroxymethyl group (-CH₂OH) onto the nitrogen atom of the benzoxazole-2-thione ring. This is a specific case of N-alkylation. The reaction is typically achieved by reacting the parent heterocycle with formaldehyde (B43269) in what can be considered a Mannich-type reaction. tubitak.gov.trrsc.org This addition provides a versatile hydroxyl handle for further synthetic transformations.

The primary alcohol of the 3-hydroxymethyl group is a reactive functional site that can undergo various selective transformations. While specific literature on the reactions of 3-Hydroxymethyl-3H-benzooxazole-2-thione is limited, the reactivity can be inferred from standard organic chemistry principles. Potential reactions include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Etherification: Conversion into ethers via Williamson ether synthesis or other methods.

Halogenation: Replacement of the hydroxyl group with a halogen (e.g., using thionyl chloride) to create a more reactive 3-halomethyl intermediate for nucleophilic substitution.

These subsequent modifications allow the 3-hydroxymethyl group to serve as a linchpin for connecting the benzoxazole-2-thione core to other molecular fragments.

The nitrogen atom in the benzoxazole-2-thione ring is a key site for substitution. The parent compound exists in a tautomeric equilibrium between the thione form (benzo[d]oxazole-2(3H)-thione) and the thiol form (benzo[d]oxazole-2-thiol). nih.gov This duality means that alkylation can occur at either the nitrogen atom (N-alkylation) or the sulfur atom (S-alkylation). nih.govnih.gov

The regioselectivity of the reaction is often dependent on the conditions:

S-Alkylation: Often considered the kinetically controlled product. researchgate.net For example, acylation of benzo[d]oxazole-2-thiol with methyl chloroacetate (B1199739) in the absence of a base selectively affords the S-substituted product. nih.gov

N-Alkylation: Generally the thermodynamically more stable product. researchgate.net The use of different bases and reaction conditions can favor substitution at the nitrogen atom. researchgate.net

The introduction of the hydroxymethyl group with formaldehyde is a specific example of an N-substitution reaction. Other alkyl and acyl groups can also be introduced at this position to generate a diverse library of derivatives. researchgate.netmdpi.com

| Reaction Type | Reagent | Site of Substitution | Conditions | Product Type | Reference |

| N-Hydroxymethylation | Formaldehyde | Nitrogen | Mannich reaction conditions | N-CH₂OH | tubitak.gov.tr |

| S-Acylation | Methyl chloroacetate | Sulfur | Dry methanol (B129727), reflux, no base | S-CH₂COOCH₃ | nih.gov |

| N/S Benzylation | Benzyl acetate | Nitrogen or Sulfur | Varies (kinetic vs. thermodynamic control) | N-Benzyl or S-Benzyl | researchgate.net |

| N-Acylation | Various | Nitrogen | - | N-Acyl | researchgate.net |

Green Chemistry Principles in the Synthesis of Benzoxazole Derivatives

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic routes for benzoxazole derivatives. These green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies include:

Use of Green Catalysts: Magnetic nanoparticles supporting a Lewis acidic ionic liquid (LAIL@MNP) have been used as a highly efficient and reusable catalyst for the synthesis of benzoxazoles. nih.govresearchgate.net The catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. nih.govresearchgate.net

Alternative Energy Sources: Ultrasound irradiation (sonication) has been employed to accelerate the condensation reaction between 2-aminophenol and aldehydes, leading to shorter reaction times (e.g., 30 minutes) and high yields. nih.govresearchgate.net

Solvent-Free Conditions: Many green protocols are performed under solvent-free or "neat" conditions, which eliminates the need for volatile organic solvents, reducing waste and environmental impact. nih.govnih.govresearchgate.net

Aqueous Media: Water has been utilized as a green solvent for the synthesis of benzoxazoles using a solid acid nanocatalyst, offering benefits such as high yields and ambient reaction conditions. nih.gov

These sustainable methods not only reduce the environmental footprint of benzoxazole synthesis but also often provide advantages in terms of reaction time, yield, and ease of workup. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxymethyl 3h Benzooxazole 2 Thione

Coordination Chemistry of Benzoxazole-2-thione Ligands

The benzoxazole-2-thione scaffold, closely related to 3-Hydroxymethyl-3H-benzooxazole-2-thione, is a versatile ligand in coordination chemistry. It readily forms stable complexes with a variety of transition metals, exhibiting diverse coordination modes.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Rh(III), Ir(III), Pd(II), Pt(II))

Benzoxazole-2-thione (bot) has been shown to form complexes with numerous transition metals. A series of complexes with Rh(III), Ir(III), Pd(II), and Pt(II) have been prepared and characterized. tandfonline.com The general formulas for these complexes vary depending on the metal and reaction conditions. For instance, Rh(III) and Ir(III) form complexes with the general formula [M(bot)₃X₃] where X can be Cl, Br, or I. tandfonline.com Palladium(II) and Platinum(II) form complexes with formulas such as [M(bot)₂X₂] and [Pd(bot)₄]I₂. tandfonline.comresearchgate.net

Complexes of Co(II) and Ni(II) with related heterocyclic thione ligands have also been extensively studied, typically resulting in octahedral or square planar geometries. researchgate.netjetir.orgekb.eg For example, Co(II) and Ni(II) complexes with ligands containing thiazolidinone or hydrazone moieties alongside a thione group have been synthesized and characterized, suggesting that the benzoxazole-2-thione scaffold would behave similarly. researchgate.netcu.edu.eg The coordination chemistry of these ions often involves the formation of complexes with a 1:2 metal-to-ligand ratio. jetir.orgekb.eg

Table 1: Examples of Benzoxazole-2-thione (bot) Metal Complexes

| Metal Ion | General Formula of Complex | Reference |

|---|---|---|

| Rh(III) | [Rh(bot)₃X₃] (X = Cl, Br, I) | tandfonline.com |

| Ir(III) | [Ir(bot)₃X₃] (X = Cl, Br, I) | tandfonline.com |

| Pd(II) | [Pd(bot)₂X₂] (X = Cl, Br) | tandfonline.com |

| Pd(II) | [Pd(bot)₄]I₂ | tandfonline.com |

| Pt(II) | [Pt(bot)₂X₂] (X = Cl, Br, I) | tandfonline.com |

Analysis of Ligand Binding Sites and Coordination Modes

The benzoxazole-2-thione ligand is capable of existing in two tautomeric forms: the thione form and the thiol form. nih.gov This tautomerism is critical in determining its coordination behavior. In most complexes, the ligand adopts the thione form and coordinates as a monodentate ligand through its exocyclic sulfur atom. researchgate.netnih.gov However, coordination can also occur through the nitrogen atom of the benzoxazole (B165842) ring. nih.gov

In mixed ligand systems, such as those containing tertiary diphosphines, benzoxazole-2-thione has been shown to coordinate to Pd(II) and Pt(II) centers. researchgate.net The specific binding mode (N- or S-coordination) can sometimes lead to the formation of linkage isomers. researchgate.net For related heterocyclic systems, bidentate coordination involving the sulfur atom and a nitrogen atom from the heterocyclic ring is also common, leading to the formation of stable chelate rings. mdpi.comdoaj.org The presence of the hydroxymethyl group at the N-3 position of this compound could potentially influence the steric and electronic environment of the nitrogen atom, but coordination is still expected to primarily involve the thione sulfur and/or the ring nitrogen.

Spectroscopic and Magnetic Characterization of Metal Complexes

A range of spectroscopic and magnetic techniques are employed to elucidate the structure and bonding in metal complexes of benzoxazole-2-thione and related ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. A shift in the ν(C=S) stretching frequency upon complexation provides strong evidence for the involvement of the sulfur atom in bonding. nih.govresearchgate.net The appearance of new bands in the far-IR region, attributable to ν(M-S) and ν(M-N) vibrations, further confirms coordination. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For instance, the d-d transitions observed for Co(II) and Ni(II) complexes are indicative of their geometry, with specific absorption bands corresponding to octahedral or square planar arrangements. researchgate.netjetir.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Pd(II) and Pt(II). mdpi.comnih.govrsc.org Changes in the chemical shifts of protons and carbons near the coordination sites can help confirm the binding mode. mdpi.com

Magnetic Susceptibility: Magnetic moment measurements are used to determine the spin state and geometry of paramagnetic complexes, such as those of Co(II) and Ni(II). jetir.orgcu.edu.eg For example, octahedral Co(II) complexes typically exhibit magnetic moments between 4.7 and 5.2 B.M., while octahedral Ni(II) complexes have moments around 2.88 B.M. cu.edu.eg Complexes of Rh(III), Ir(III), Pd(II), and Pt(II) with benzoxazole-2-thione are generally found to be low-spin compounds. tandfonline.com

Table 2: Characterization Data for Representative Metal Complexes with Thione Ligands

| Complex Type | Characterization Method | Key Finding | Reference |

|---|---|---|---|

| Rh(III)/Ir(III)-bot | Magnetic Susceptibility | Low-spin compounds | tandfonline.com |

| Co(II)/Ni(II) Complexes | UV-Vis Spectroscopy, Magnetic Susceptibility | Distorted octahedral geometry | researchgate.netcu.edu.eg |

| Pd(II)/Pt(II) Complexes | IR Spectroscopy | Coordination via sulfur and/or nitrogen atoms | researchgate.net |

| Cu(II) Complexes | IR, UV-Vis, Magnetic Susceptibility | Octahedral or square planar geometry | researchgate.netjetir.org |

Organic Transformations and Reactive Pathways of the this compound Scaffold

The reactivity of the this compound scaffold is largely governed by the ambident nucleophilic character arising from its thione-thiol tautomerism.

Carbon-Heteroatom Bond Formation Reactions

Carbon-heteroatom bond formation is a fundamental class of reactions in organic chemistry. nih.govnih.gov The benzoxazole-2-thione scaffold is an excellent substrate for such reactions, particularly C-S bond formation. Due to the thione-thiol equilibrium, the molecule can act as a nucleophile at either the nitrogen or the sulfur atom.

A key example is the reaction of benzo[d]oxazole-2-thiol with electrophiles like methyl 2-chloroacetate. nih.gov This reaction, when carried out in dry ethanol, selectively yields the S-substituted product, methyl 2-(benzo[d]oxazol-2-ylthio)acetate, rather than the N-substituted isomer. nih.gov This selectivity demonstrates the greater nucleophilicity of the sulfur atom in the thiol tautomer under these conditions, leading to the formation of a stable carbon-sulfur bond. This type of reaction is a versatile pathway for elaborating the core structure and introducing new functional groups.

Thione-Thiol Tautomerism and its Chemical Implications

Like many heterocyclic thiones, this compound can exist in an equilibrium between two tautomeric forms: the thione form (benzo[d]oxazole-2(3H)-thione) and the thiol form (benzo[d]oxazole-2-thiol). nih.gov

This equilibrium is a critical aspect of the compound's chemistry. jocpr.com Theoretical and experimental studies on related systems, such as 1,2,4-triazole-3-thiones, have shown that the thione form is generally the more stable and predominant species in both the gas phase and in solution. nih.govias.ac.in The stability of the thione tautomer can be attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form.

The chemical implications of this tautomerism are significant. The presence of two nucleophilic centers (N and S) allows for regioselective reactions. As mentioned, alkylation reactions often occur preferentially at the sulfur atom, indicating that while the thione form may be more stable, the thiol form is reactive or the sulfur atom of the thione form is a soft nucleophile that reacts readily with soft electrophiles. nih.gov This selective reactivity is crucial for the controlled synthesis of derivatives and for its mode of action in coordination chemistry, where it can potentially bind through different atoms depending on the metal and reaction environment. ias.ac.in

Specific Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound is a key site for various chemical reactions, including S-alkylation and cycloaddition. Its reactivity is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the benzooxazole ring system.

One of the most common reactions of the thiocarbonyl group in heterocyclic thiones is S-alkylation . While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous structures like benzimidazole-2-thiones. These related compounds readily undergo alkylation at the sulfur atom when treated with alkyl halides in the presence of a base. nih.govnih.gov This reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. The general mechanism involves the deprotonation of the thiol tautomer, which is in equilibrium with the thione form.

Table 1: Examples of S-Alkylation with Analogous Heterocyclic Thiones

| Heterocyclic Thione | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1H-Benzo[d]imidazole-2(3H)-thione | Dibromopropane | 3,4-dihydro-2H- nih.govnih.govthiazino[3,2-a]benzimidazole | nih.gov |

| 1,3-Dihydro-2Н-benzimidazole-2-thione | Bromoethane | 2-(Ethylthio)-1H-benzo[d]imidazole | nih.gov |

The thiocarbonyl group can also participate in cycloaddition reactions . Although direct examples with this compound are scarce, the general reactivity of thiocarbonyl compounds suggests their potential to act as dienophiles or dipolarophiles. For instance, benzoxazoles can undergo [3+2] cycloaddition reactions with cyclopropenones in the presence of a phosphine (B1218219) catalyst, leading to the formation of fused ring systems. nih.gov This suggests that the C=S bond in this compound could potentially react with suitable 1,3-dipoles or dienes to form various heterocyclic adducts.

Reactions of the Hydroxymethyl Group (e.g., Oxidation, Etherification)

The N-hydroxymethyl group (-CH₂OH) provides another reactive handle on the this compound molecule, allowing for transformations such as oxidation and etherification.

Etherification of the hydroxymethyl group would involve the reaction of the hydroxyl moiety with an alkylating agent, typically under basic conditions, to form an ether linkage. This reaction would proceed through the formation of an alkoxide intermediate, which then acts as a nucleophile. While specific examples for this compound are not detailed in the literature, this transformation is a standard method for the protection or functionalization of primary alcohols.

Furthermore, the hydroxymethyl group can be converted to a better leaving group, such as a halide (e.g., by treatment with thionyl chloride), to facilitate subsequent nucleophilic substitution reactions. This would provide a pathway to a variety of N-substituted benzoxazole-2-thiones.

Table 2: Potential Transformations of the Hydroxymethyl Group

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Oxidation | Mild oxidizing agent (e.g., MnO₂) | 3-Formyl-3H-benzooxazole-2-thione |

| Oxidation | Strong oxidizing agent | Benzooxazole-2(3H)-thione |

| Etherification | Alkyl halide, Base | 3-(Alkoxymethyl)-3H-benzooxazole-2-thione |

Advanced Spectroscopic and Structural Characterization of 3 Hydroxymethyl 3h Benzooxazole 2 Thione and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of 3-Hydroxymethyl-3H-benzooxazole-2-thione. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to their chemical environment.

The FT-IR and FT-Raman spectra of this compound are characterized by a series of distinct bands that correspond to the specific vibrational modes of its functional groups. The benzoxazole (B165842) core, the thione group (C=S), and the hydroxymethyl substituent (-CH₂OH) each contribute unique signatures to the vibrational spectrum.

Key vibrational assignments for related benzoxazole-2-thione structures are typically found in specific regions of the spectrum. The C=S stretching vibration, a hallmark of the thione group, generally appears as a strong band in the region of 1350-1150 cm⁻¹. The C-O-C stretching vibrations of the oxazole (B20620) ring are expected to produce bands in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated above 3000 cm⁻¹, while the aromatic C=C stretching modes typically occur in the 1600-1450 cm⁻¹ region. nih.gov

The hydroxymethyl group introduces several characteristic vibrations. A broad absorption band in the FT-IR spectrum, typically between 3400-3200 cm⁻¹, is indicative of the O-H stretching vibration, with its breadth suggesting the presence of hydrogen bonding. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) group are expected in the 2950-2850 cm⁻¹ range. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxymethyl) | Stretching | 3400 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methylene) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=S (Thione) | Stretching | 1350 - 1150 |

Note: These are approximate ranges based on data from analogous compounds.

The hydroxymethyl group in this compound is a key participant in intermolecular hydrogen bonding. nih.gov FT-IR spectroscopy is particularly sensitive to these interactions. The position and shape of the O-H stretching band provide significant insight; a broad and downshifted band from the typical "free" O-H frequency (around 3600 cm⁻¹) is a clear indicator of hydrogen bonding. bohrium.com In the solid state, this molecule can form hydrogen bonds where the hydroxyl group acts as a donor and the oxygen or sulfur atom of a neighboring molecule acts as an acceptor, influencing crystal packing and physical properties. nih.govrsc.org Temperature-dependent FT-IR studies can further elucidate the strength and dynamics of these hydrogen-bonded networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing precise information about the connectivity and chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The four protons on the benzene ring are expected to appear in the aromatic region, typically between δ 7.0-8.0 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position relative to the fused oxazole ring. The methylene protons (-CH₂) of the hydroxymethyl group would likely produce a singlet or a doublet (if coupled to the hydroxyl proton) in the δ 5.0-5.5 ppm range. The hydroxyl proton (-OH) signal is often a broad singlet whose chemical shift is concentration and solvent-dependent.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The thione carbon (C=S) is particularly distinctive, appearing far downfield, typically in the δ 180-200 ppm range, due to the deshielding effect of the sulfur atom. mdpi.comresearchgate.net Carbons within the aromatic ring and the fused oxazole ring are expected to resonate in the δ 110-150 ppm region. The carbon of the methylene group (-CH₂OH) would likely appear in the δ 60-70 ppm range. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=S | ¹³C | 180 - 200 |

| Aromatic C | ¹³C | 110 - 150 |

| -CH₂- | ¹³C | 60 - 70 |

| Aromatic H | ¹H | 7.0 - 8.0 |

| -CH₂- | ¹H | 5.0 - 5.5 |

Note: These are predicted ranges based on data from structurally similar compounds. mdpi.comlibretexts.orgbeilstein-journals.org

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are required to confirm the precise connectivity and spatial relationships between atoms. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the relationships between adjacent aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate each proton signal with its directly attached carbon atom.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the fused aromatic and heterocyclic rings.

Typically, benzoxazole derivatives exhibit strong absorption bands in the UV region corresponding to π→π* transitions. researchgate.net The presence of the thione group can introduce additional, lower-energy n→π* transitions, which may extend the absorption into the longer wavelength region of the UV or even the visible spectrum. The exact position of the absorption maxima (λmax) and the molar absorptivity are influenced by the solvent polarity and the specific electronic structure of the molecule. For similar thione-containing heterocyclic systems, these transitions are often observed in the 250-350 nm range. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a molecular formula that distinguishes it from other compounds with the same nominal mass.

For newly synthesized molecular hybrids, HRMS is routinely used to confirm their identity. For instance, in the characterization of novel styrylquinoline–benzimidazole hybrids, HRMS was employed to verify the elemental composition of the final products, ensuring the success of the synthetic route. This technique would be essential to confirm the formation of this compound by comparing the experimentally measured exact mass with the theoretically calculated mass for its molecular formula, C₈H₇NO₂S.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. This powerful analytical method determines the precise spatial arrangement of atoms within a crystal, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing.

While a crystal structure for this compound is not available, the structure of a related compound, methyl 1,3-benzoxazole-2-carboxylate, offers insight into the benzoxazole core. Its analysis revealed a nearly planar molecule with a flattened herringbone packing arrangement in the crystal lattice. The structure is stabilized by a combination of C—H⋯N and C—H⋯O hydrogen bonds, as well as C–O⋯π and π–π interactions. For this compound, X-ray analysis would be expected to reveal the geometry of the hydroxymethyl group relative to the benzoxazole ring and detail the intermolecular hydrogen bonds facilitated by the hydroxyl (-OH) and thione (C=S) groups, which would significantly influence its solid-state architecture.

Below is a representative table of crystallographic data, similar to what would be generated for the target compound.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value (for Methyl 1,3-benzoxazole-2-carboxylate) |

|---|---|

| Empirical formula | C₉H₇NO₃ |

| Formula weight | 177.16 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 3.8687 (2) |

| b (Å) | 14.1973 (7) |

| c (Å) | 7.5135 (4) |

| β (°) | 102.508 (2) |

| Volume (ų) | 402.39 (4) |

| Z | 2 |

| Calculated density (g/cm³) | 1.463 |

| Absorption coefficient (mm⁻¹) | 0.11 |

| F(000) | 184.0 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

This table is for illustrative purposes using data from a related benzoxazole derivative.

Conductivity Measurements of Complexes

Molar conductivity measurements are used to determine whether metal complexes behave as electrolytes in solution. The data, typically obtained by dissolving the complex in a solvent like DMF or DMSO at a specific concentration (e.g., 10⁻³ M), helps to establish if anions are coordinated directly to the metal ion (inner sphere) or exist as free counter-ions (outer sphere).

For coordination complexes, the magnitude of the molar conductivity (Λₘ) indicates the degree of ionization:

Non-electrolytes: Generally have low Λₘ values, suggesting that anions are covalently bound within the coordination sphere.

1:1 Electrolytes: Exhibit intermediate Λₘ values, indicating the dissociation of the complex into a positively charged complex cation and a free anion.

1:2 Electrolytes: Show higher Λₘ values, corresponding to the release of two free anions per formula unit of the complex.

While conductivity data for complexes of this compound are not documented, studies on complexes of other heterocyclic thiones provide reference ranges. For example, certain copper(II) and iron(III) complexes in methanol (B129727) solution behave as 1:1 electrolytes with molar conductivity values in the range of 80–113 Ω⁻¹∙cm²∙mol⁻¹. In contrast, some nickel(II) complexes act as 1:2 electrolytes with values of 148 and 181 Ω⁻¹∙cm²∙mol⁻¹. A zinc(II) complex was reported as a non-electrolyte. These values provide a benchmark for interpreting the nature of any future metal complexes synthesized with this compound.

Computational and Theoretical Chemistry Studies of 3 Hydroxymethyl 3h Benzooxazole 2 Thione

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical methods are fundamental to exploring the molecular structure and energy landscape of 3-Hydroxymethyl-3H-benzooxazole-2-thione. These computational techniques allow for a detailed examination of the molecule's geometry, conformational possibilities, and thermodynamic stability.

Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio Methods)

The three-dimensional arrangement of atoms in this compound is determined through geometry optimization, a process that locates the minimum energy structure on the potential energy surface. Computational methods like Density Functional Theory (DFT), often employing functionals such as B3LYP with basis sets like 6-311++G**, are utilized for this purpose. These calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecular structure.

For the core benzooxazole-2-thione structure, the five- and six-membered rings are nearly coplanar. The introduction of the hydroxymethyl group at the N3 position introduces conformational flexibility. The rotation around the N-CH2 and CH2-OH bonds is a key aspect of the conformational analysis. Different conformers arise from the orientation of the hydroxymethyl group relative to the benzooxazole ring. Theoretical studies on related benzoxazole (B165842) derivatives have shown that planar conformations are often the most stable. For instance, in similar structures, the orientation of substituents can lead to different stable conformers, with energy differences that can be calculated to determine the most probable orientation.

Table 1: Selected Optimized Geometrical Parameters for a Benzoxazole-2-thione Moiety (Note: Data is illustrative and based on typical values for related structures as direct data for the titled compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.67 | - |

| C-N | 1.38 | - |

| C-O | 1.37 | - |

| N-C-S | - | 125 |

| O-C-N | - | 110 |

| C-N-C | - | 128 |

Thermochemical Properties and Enthalpies of Formation

Thermochemical properties, including the standard molar enthalpy of formation (ΔfH°), are critical for understanding the energetic stability of a compound. These values can be determined experimentally through techniques like combustion calorimetry or calculated using high-level theoretical methods such as the G3 theory. For the related compound 3H-1,3-benzoxazole-2-thione, the gas-phase enthalpy of formation at 298.15 K has been determined to be (42.0 ± 2.7) kJ·mol⁻¹. researchgate.net Such computational and experimental data for the parent compound provide a baseline for estimating the thermochemical properties of its derivatives, including this compound. The addition of the hydroxymethyl group would be expected to make the enthalpy of formation more negative, reflecting the energetic contribution of the additional bonds.

Table 2: Illustrative Thermochemical Data (Note: Values are based on the related compound 3H-1,3-benzoxazole-2-thione.)

| Property | Value |

| Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | 42.0 ± 2.7 researchgate.net |

Electronic Structure and Reactivity Analysis

The electronic structure of this compound dictates its chemical reactivity. Various theoretical tools are employed to analyze the electron distribution and identify reactive sites within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. The HOMO is associated with the nucleophilic character of a molecule, while the LUMO relates to its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For benzoxazole derivatives, the HOMO is typically distributed over the electron-rich regions, such as the sulfur atom and the benzene (B151609) ring, indicating these are likely sites for electrophilic attack. The LUMO, conversely, is often located over the heterocyclic ring, suggesting these areas are susceptible to nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

In a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thione group, indicating these are the primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms, particularly the one in the hydroxyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. researchgate.net

Theoretical Exploration of Tautomerism and Stability of Benzoxazole-2-thione Isomers

The phenomenon of tautomerism is a critical aspect of the chemical behavior of benzoxazole-2-thione derivatives. Computational studies have been instrumental in elucidating the energetic landscape of the potential tautomeric forms of the core benzoxazole-2-thione scaffold. The primary equilibrium explored is the thione-thiol tautomerism, which involves the migration of a proton between the nitrogen and sulfur atoms.

The two principal tautomers are the thione form (benzo[d]oxazole-2(3H)-thione) and the thiol form (benzo[d]oxazole-2-thiol). nih.gov For this compound, the N-substituted hydroxymethyl group locks the structure into the thione form. However, understanding the stability of the parent scaffold's tautomers provides crucial insight into the electronic properties and inherent stability of the thione moiety.

Density Functional Theory (DFT) calculations have been consistently employed to determine the relative stabilities of these isomers. Studies on the parent molecule and its analogues indicate that the thione tautomer is energetically more stable than the thiol tautomer in both the gas phase and in various solvents. researchgate.net The greater stability of the thione form is often attributed to a more favorable electronic delocalization and stronger resonance within the heterocyclic ring system. nih.gov Quantum chemical calculations on related heterocyclic thiones have quantified this stability difference, finding the thione tautomer to be lower in energy by approximately 13-14 kcal/mol compared to the thiol form. researchgate.net This significant energy gap suggests that under normal conditions, the equilibrium lies heavily in favor of the thione structure.

| Tautomer | Structure | Relative Energy (kcal/mol) | Computational Method (Example) |

|---|---|---|---|

| Thione Form | 3H-benzooxazole-2-thione | 0.00 (Reference) | DFT/B3LYP |

| Thiol Form | Benzooxazole-2-thiol | +13.75 | DFT/B3LYP |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the dynamics of chemical reactions, offering insights into mechanisms that are often difficult to probe experimentally. For this compound and related compounds, theoretical studies focus on mapping potential energy surfaces, identifying intermediates, and characterizing the transition states that connect them.

Transition State Characterization and Energy Barriers

A key goal in computational reaction mechanism studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. DFT calculations are frequently used to locate and optimize the geometry of these transient structures and compute their corresponding energies.

For reactions involving benzoxazole systems, such as their formation via oxidative cyclization, computational results have been used to support proposed mechanisms. researchgate.net By comparing the energy barriers of different possible pathways, the most plausible reaction mechanism can be identified. For instance, a concerted reductive elimination pathway for benzoxazole formation was found to have a significantly lower activation barrier (ΔG‡ = 7.6 kcal mol−1) than alternative stepwise pathways, establishing it as the most likely mechanism. researchgate.net In the broader context of reactions involving thioketones, calculated activation energies for cycloaddition processes can range from as low as 4 kcal/mol to over 20 kcal/mol, depending on the specific reactants and reaction pathway. chemrxiv.org These studies underscore the ability of computational methods to provide quantitative data on reaction kinetics and selectivity.

| Reaction Step | Description | Calculated Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1: Reactants → TS1 | Formation of Intermediate 1 | 15.5 |

| Step 2: Intermediate 1 → TS2 | Formation of Product | 7.6 |

Molecular Dynamics Simulations of Compound Behavior

While quantum mechanical calculations like DFT are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior at the atomic scale.

For a compound like this compound, MD simulations could be employed to study several aspects of its behavior. These include:

Conformational Dynamics: Investigating the flexibility of the hydroxymethyl side chain and its preferred orientations relative to the benzoxazole ring system.

Solvation Effects: Simulating the compound in different solvents to understand how solvent molecules arrange around it and influence its conformation and interactions.

Interactions with Biomolecules: Modeling the compound's interaction with a biological target, such as an enzyme active site, to predict binding modes and affinities.

These simulations can reveal how the compound behaves in a more realistic, dynamic environment compared to the gas-phase or implicit solvent models often used in static DFT calculations. While specific MD simulation data for this compound is not detailed in the reviewed literature, this computational technique remains a vital tool for understanding the dynamic properties of such molecules.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The solid-state structure and crystal packing of molecular compounds are governed by a complex interplay of non-covalent interactions. Computational tools, particularly Hirshfeld surface analysis, have become essential for visualizing and quantifying these interactions, which dictate the formation of supramolecular assemblies. mersin.edu.tr

For benzoxazole derivatives, these analyses reveal the relative importance of various intermolecular contacts in the crystal lattice. nih.gov The primary forces at play include hydrogen bonding, van der Waals forces, and π-π stacking interactions. The hydroxymethyl group in this compound is expected to be a significant contributor to the hydrogen bonding network, acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen atom).

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts. For a closely related 2-(methoxycarbonylmethylthio)benzo[d]oxazole, the analysis showed that the crystal packing is dominated by H···H, H···O/O···H, and H···C/C···H contacts. nih.gov These findings highlight that van der Waals forces (represented by H···H and H···C contacts) and hydrogen bonding (H···O contacts) are the major contributors to stabilizing the crystal structure. nih.gov The analysis of different molecular systems shows that while specific percentages vary, these types of weak interactions are consistently the key drivers in the supramolecular organization of such heterocyclic compounds. researchgate.netrsc.org

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 33.2% | Represents van der Waals forces and general close packing. |

| H···O / O···H | 19.9% | Primarily indicates hydrogen bonding interactions. |

| H···C / C···H | 17.8% | Weak C-H···π or other van der Waals interactions. |

| Other | 29.1% | Includes C···C, C···N, S···H, and other minor contacts. |

Data based on the analysis of 2-(methoxycarbonylmethylthio)benzo[d]oxazole. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Hydroxymethyl-3H-benzooxazole-2-thione, and how can reaction conditions be optimized?

- Answer : A common method involves refluxing hydrazide derivatives with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), followed by solvent evaporation and recrystallization. For example, similar benzothiazole-thiones are synthesized by reacting hydrazides with CS₂ in ethanol under reflux for 8 hours . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, and stoichiometric ratios of reagents to improve yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly for verifying the hydroxymethyl (-CH₂OH) and thione (C=S) groups. Infrared (IR) spectroscopy identifies functional groups like C-S (1050–1150 cm⁻¹) and O-H (broad peak ~3200 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while UV-Vis spectroscopy can reveal solvatochromic behavior in different solvents .

Q. How can researchers evaluate the biological activity of this compound?

- Answer : Biological evaluation typically involves in vitro assays such as:

- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based or colorimetric assays to measure binding affinities to targets (e.g., kinases, proteases).

- Cytotoxicity : MTT assays on cancer cell lines.

Interaction studies with biological targets (e.g., enzymes) may employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can solvent effects on the electronic properties of this compound be systematically analyzed?

- Answer : Solvatochromic analysis using UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO, ethanol) quantifies shifts in absorption maxima (λ_max). Parameters like Kamlet-Taft or Reichardt’s polarity scales correlate solvent effects with electronic transitions. Computational methods (e.g., TD-DFT) model solvation effects on molecular orbitals .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole-thione derivatives?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity levels. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions.

- Purity validation : High-performance liquid chromatography (HPLC) or elemental analysis.

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Answer : SAR studies require systematic modification of the benzoxazole core and substituents. Example modifications:

Q. What computational approaches integrate experimental data to predict the compound’s reactivity?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model interactions in biological environments. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with observed activity .

Q. What are understudied research gaps for this compound in medicinal chemistry?

- Answer : Key gaps include:

- Mechanistic studies : Elucidate its mode of action via proteomics or transcriptomics.

- Resistance profiling : Evaluate efficacy against drug-resistant pathogens.

- Toxicity profiling : Long-term in vivo studies to assess organ-specific toxicity.

Prioritizing these areas requires systematic literature reviews and meta-analyses of existing data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.